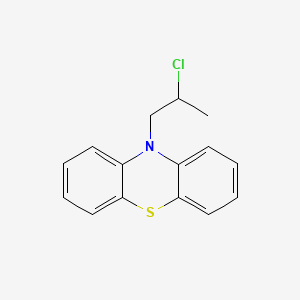
10-(2-Chloropropyl)phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(2-Chloropropyl)phenothiazine is a derivative of phenothiazine, a tricyclic compound containing nitrogen and sulfur heteroatoms. Phenothiazine derivatives have been widely studied for their diverse biological activities, including antipsychotic, antiemetic, and antiparasitic properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Chloropropyl)phenothiazine typically involves the alkylation of phenothiazine with 2-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or ethanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反応の分析
Types of Reactions: 10-(2-Chloropropyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-chloropropyl position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted phenothiazines .
科学的研究の応用
10-(2-Chloropropyl)phenothiazine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 10-(2-Chloropropyl)phenothiazine involves its interaction with various molecular targets, including:
類似化合物との比較
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Used primarily as an antiemetic and antihistamine.
Thioridazine: Known for its antipsychotic and sedative effects.
Uniqueness: 10-(2-Chloropropyl)phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
101976-39-0 |
|---|---|
分子式 |
C15H14ClNS |
分子量 |
275.8 g/mol |
IUPAC名 |
10-(2-chloropropyl)phenothiazine |
InChI |
InChI=1S/C15H14ClNS/c1-11(16)10-17-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)17/h2-9,11H,10H2,1H3 |
InChIキー |
QCJWEEHOHPZKMR-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


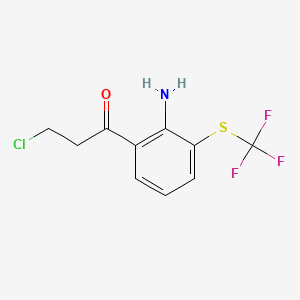
![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14069361.png)
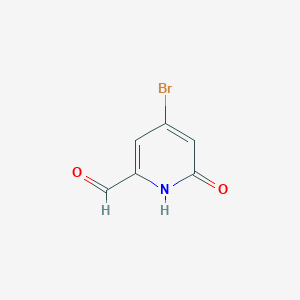
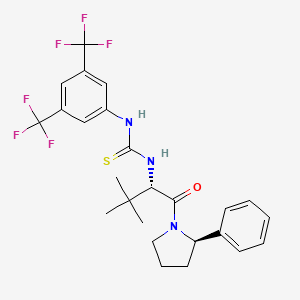

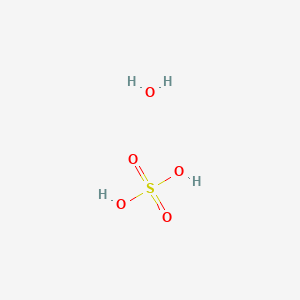
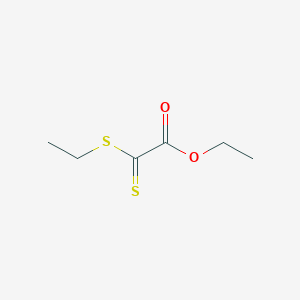
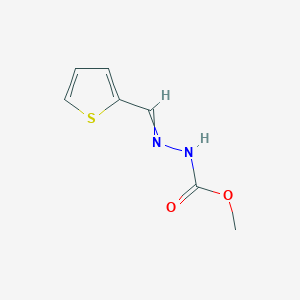
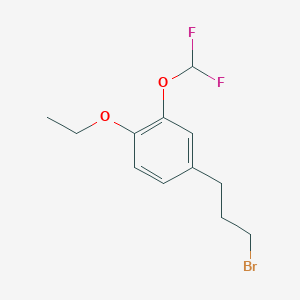
![10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine](/img/structure/B14069396.png)



![2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B14069430.png)
